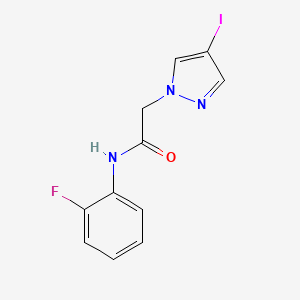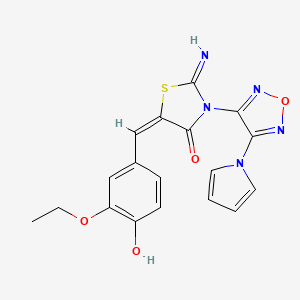
1-(dimethylamino)-7-phenyl-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(DIMETHYLAMINO)-7-PHENYL-4-(3-THIENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound with a unique structure that includes a quinoline core, a phenyl group, and a thienyl group
Preparation Methods
The synthesis of 1-(DIMETHYLAMINO)-7-PHENYL-4-(3-THIENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a dimethylamino-substituted aniline with a thienyl-substituted ketone under acidic conditions can lead to the formation of the desired quinoline derivative. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-(DIMETHYLAMINO)-7-PHENYL-4-(3-THIENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives using reducing agents like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the quinoline core.
Scientific Research Applications
1-(DIMETHYLAMINO)-7-PHENYL-4-(3-THIENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain types of cancer and infectious diseases.
Materials Science: The unique electronic properties of the compound make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(DIMETHYLAMINO)-7-PHENYL-4-(3-THIENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
1-(DIMETHYLAMINO)-7-PHENYL-4-(3-THIENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, which lacks the dimethylamino, phenyl, and thienyl substituents.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure. The uniqueness of 1-(DIMETHYLAMINO)-7-PHENYL-4-(3-THIENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE lies in its specific substituents, which confer distinct electronic and steric properties, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C21H22N2O2S |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-(dimethylamino)-7-phenyl-4-thiophen-3-yl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C21H22N2O2S/c1-22(2)23-18-10-16(14-6-4-3-5-7-14)11-19(24)21(18)17(12-20(23)25)15-8-9-26-13-15/h3-9,13,16-17H,10-12H2,1-2H3 |
InChI Key |
OPOMNMKPKBTHEG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C2=C(C(CC1=O)C3=CSC=C3)C(=O)CC(C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-chlorobenzyl)pyrrolidine-2,5-dione](/img/structure/B11070300.png)
![2,2'-sulfanediylbis{N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide}](/img/structure/B11070303.png)
![Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-{[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11070310.png)
![1,3,4-Thiadiazole, 2,2'-[1,2-phenylenebis(methylenethio)]bis[5-methyl-](/img/structure/B11070314.png)
![3,8-bis(1,3-benzodioxol-5-ylmethylsulfanyl)-18-thia-2,4,5,7,9,10-hexazapentacyclo[10.6.0.02,6.07,11.013,17]octadeca-1(12),3,5,8,10,13(17)-hexaene](/img/structure/B11070326.png)
![14,14-dimethyl-4-pyridin-4-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11070334.png)


![N-(4-methoxybenzyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11070357.png)
![N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B11070374.png)
![3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B11070384.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid](/img/structure/B11070397.png)
![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione](/img/structure/B11070403.png)
